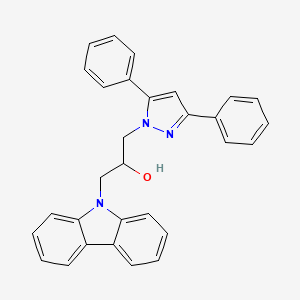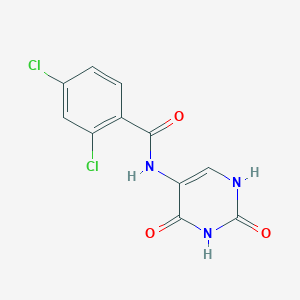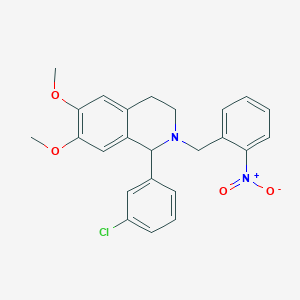
1-(9H-carbazol-9-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-carbazol-9-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-2-propanol, also known as CDPPB, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of allosteric modulators that can selectively target specific receptors in the brain.
Wirkmechanismus
1-(9H-carbazol-9-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-2-propanol acts as an allosteric modulator of mGluR5. It binds to a site on the receptor that is distinct from the glutamate-binding site. This binding enhances the activity of the receptor, leading to increased signaling and downstream effects. This compound has been shown to increase the release of dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. It has also been shown to have anxiolytic and antidepressant effects. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(9H-carbazol-9-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-2-propanol is its high selectivity for mGluR5. This allows researchers to selectively target this receptor and study its effects. Additionally, this compound has a long half-life, which allows for sustained effects in animal models. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(9H-carbazol-9-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-2-propanol. One direction is the development of more potent and selective allosteric modulators of mGluR5. Additionally, this compound may have potential therapeutic applications in the treatment of disorders such as schizophrenia and addiction. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of 1-(9H-carbazol-9-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-2-propanol involves the reaction of carbazole with 3,5-diphenylpyrazole in the presence of sodium hydride and 2-propanol. The reaction yields this compound as a white solid in good yield. The purity of the compound can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-(9H-carbazol-9-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-2-propanol has been studied extensively for its potential therapeutic applications. It has been shown to selectively target the metabotropic glutamate receptor subtype 5 (mGluR5) in the brain. This receptor is involved in the regulation of several physiological processes, including learning and memory, anxiety, and addiction.
Eigenschaften
IUPAC Name |
1-carbazol-9-yl-3-(3,5-diphenylpyrazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O/c34-24(20-32-28-17-9-7-15-25(28)26-16-8-10-18-29(26)32)21-33-30(23-13-5-2-6-14-23)19-27(31-33)22-11-3-1-4-12-22/h1-19,24,34H,20-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMQAMBJEBBPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-cyclohexyl-2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4938906.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4938918.png)
![3-[3-(cyclohexyloxy)-2-hydroxypropyl]-2-ethyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4938940.png)
![5-(2-furyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4938942.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4938946.png)
![11-(2,4-dimethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4938952.png)
![N-isobutyl-4-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}benzamide](/img/structure/B4938954.png)

![2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B4938959.png)
![4-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4938963.png)

![1-[4-(methylthio)benzyl]-4-phenylpiperazine](/img/structure/B4938972.png)
![1-[5-(1-naphthyloxy)pentyl]piperidine](/img/structure/B4938976.png)
